molecular formula C11H14N2 B3073300 2-Cyclopropylisoindolin-5-amine CAS No. 1017434-87-5

2-Cyclopropylisoindolin-5-amine

Cat. No.: B3073300
CAS No.: 1017434-87-5
M. Wt: 174.24 g/mol
InChI Key: RWXUITQPIFGGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylisoindolin-5-amine is a chemical compound with the formula C11H14N2 and a molecular weight of 174.24 g/mol . It is primarily used for research and development purposes .

Scientific Research Applications

1. Anticancer Research

2-Cyclopropylisoindolin-5-amine derivatives have been studied for their anticancer properties. A notable example is the discovery of aryl amino-quinoline-purine compounds, synthesized by coupling dichloropurine with 3-aminoquinoline. These compounds showed significant cytotoxic activity against various cancer cell lines, indicating their potential as novel therapeutic agents for cancer treatment (Kapadiya & Khunt, 2018).

2. Development of Catalysts

Research has explored the use of this compound in the development of catalysts. One study involved copper-catalyzed Chan-Lam cyclopropylation reactions with potassium cyclopropyl trifluoroborate, producing cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method offers a strategic approach towards the synthesis of molecules containing cyclopropane-heteroatom linkages, often needed in medicinal chemistry (Derosa et al., 2018).

3. Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds using this compound or related structures. For example, one research demonstrated the synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. These compounds showed potent antileukemic activity, suggesting their potential application in developing new anticancer drugs (Dolzhenko et al., 2021).

4. Photochemical Applications

Another area of research involves the photochemical activation of tertiary amines, including this compound derivatives, for studying cell physiology. These compounds can be activated efficiently through photochemical means, allowing for controlled release and activation in biological systems (Asad et al., 2017).

5. Catalytic Activity in Chemical Reactions

Research has also demonstrated the use of this compound derivatives in catalyzing chemical reactions. For instance, the synthesis of spirocyclic (alkyl)(amino)carbenes and their application in gold(I) catalyzed reactions have been explored, expanding the scope of nitrogen-containing heterocycles synthesis (Zeng et al., 2009).

Properties

IUPAC Name

2-cyclopropyl-1,3-dihydroisoindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXUITQPIFGGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylisoindolin-5-amine
Reactant of Route 2
2-Cyclopropylisoindolin-5-amine
Reactant of Route 3
Reactant of Route 3
2-Cyclopropylisoindolin-5-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Cyclopropylisoindolin-5-amine
Reactant of Route 5
2-Cyclopropylisoindolin-5-amine
Reactant of Route 6
2-Cyclopropylisoindolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.